Ethyl 1-phenylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-phenylpiperidine-4-carboxylate is a synthetic compound . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidines serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Molecular Structure Analysis
The molecular formula of this compound is C16H23NO2 . The InChI code is InChI=1S/C16H23NO2/c1-3-17-12-10-16 (11-13-17,15 (18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
. The Canonical SMILES is CCN1CCC (CC1) (C2=CC=CC=C2)C (=O)OCC
.
Chemical Reactions Analysis
The replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency . This suggests that this compound may undergo similar reactions.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.36 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . The Exact Mass is 261.172878976 g/mol and the Monoisotopic Mass is also 261.172878976 g/mol . The Topological Polar Surface Area is 29.5 Ų .
Scientific Research Applications
Polymer Chemistry Applications : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 1-phenylpiperidine-4-carboxylate, has been used in enzymatically catalyzed oxidative polymerization. This process involves horseradish peroxidase as a catalyst and is performed in the presence of cyclodextrine at room temperature, resulting in a cross-linked polymer through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Organic Synthesis : In organic chemistry, Ethyl 2-methyl-2,3-butadienoate, related to this compound, is used in a phosphine-catalyzed [4 + 2] annulation reaction with N-tosylimines. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Crystal Structure Analysis : The crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to this compound, has been studied. This includes characterization by elemental analysis, FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Chemical Synthesis Improvement : Efforts have been made to optimize the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, a compound structurally similar to this compound, to reduce production costs (Can, 2012).
Corrosion Inhibition : Pyranpyrazole derivatives, including compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown potential as corrosion inhibitors for mild steel, useful in industrial processes. This research integrates both experimental and quantum chemical studies (Dohare et al., 2017).
Mechanism of Action
Target of Action
Ethyl 1-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , primarily targets the μ-opioid receptor and κ-opioid receptor . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
Pethidine exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . It also has structural similarities to atropine and other tropane alkaloids and may have some of their effects and side effects . In addition to its strong opioidergic and anticholinergic effects, it has local anesthetic activity related to its interactions with sodium ion channels .
Biochemical Pathways
The primary biochemical pathway affected by Pethidine is the opioidergic pathway . By acting as an agonist at the μ-opioid receptor, Pethidine can inhibit the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Pharmacokinetics
Pethidine has a bioavailability of 50-60% when taken orally, which increases to 80-90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . The metabolites of Pethidine include Norpethidine and Pethidinic Acid . The elimination half-life of Pethidine is between 2.5-4 hours, which increases to 7-11 hours in cases of liver disease . Excretion of Pethidine is primarily renal .
Result of Action
The primary result of Pethidine’s action is analgesia , or pain relief . This is achieved through its agonistic action on the μ-opioid receptor, which inhibits the release of nociceptive neurotransmitters . It should be noted that pethidine carries an equal risk of addiction as other opioids and can be more toxic due to the neurotoxicity of its metabolite, norpethidine .
Action Environment
The action, efficacy, and stability of Pethidine can be influenced by various environmental factors. For example, hepatic impairment can increase the oral bioavailability of Pethidine to 80-90% . Additionally, long-term use of Pethidine can lead to increased toxicity due to the accumulation of its neurotoxic metabolite, norpethidine .
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 1-phenylpiperidine-4-carboxylate, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest and potential for future research and development in this area.
Properties
IUPAC Name |
ethyl 1-phenylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-10-15(11-9-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCPXFFJBMLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274483 | |
Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247022-37-3 | |
Record name | 4-Piperidinecarboxylic acid, 1-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247022-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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